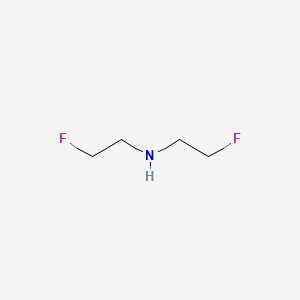
Bis(2-fluoroethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-fluoroethyl)amine is an organic compound with the molecular formula C₄H₉F₂N. It is characterized by the presence of two fluoroethyl groups attached to a central amine nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoroethyl)amine typically involves the reaction of 2-fluoroethylamine with a suitable reagent. One common method is the nucleophilic substitution reaction, where 2-fluoroethylamine reacts with an alkylating agent under controlled conditions to form this compound . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-fluoroethyl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines with different substituents.
Condensation Reactions: This compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation can produce oxides or hydroxylamines .
Applications De Recherche Scientifique
Bis(2-fluoroethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of bis(2-fluoroethyl)amine involves its interaction with molecular targets through its fluoroethyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved can include enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine: Similar in structure but with chlorine atoms instead of fluorine.
Bis(2-bromoethyl)amine: Contains bromine atoms instead of fluorine.
Bis(2-iodoethyl)amine: Contains iodine atoms instead of fluorine.
Uniqueness
Bis(2-fluoroethyl)amine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability.
Propriétés
Formule moléculaire |
C4H9F2N |
|---|---|
Poids moléculaire |
109.12 g/mol |
Nom IUPAC |
2-fluoro-N-(2-fluoroethyl)ethanamine |
InChI |
InChI=1S/C4H9F2N/c5-1-3-7-4-2-6/h7H,1-4H2 |
Clé InChI |
SPUSFHUCTMCJRT-UHFFFAOYSA-N |
SMILES canonique |
C(CF)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


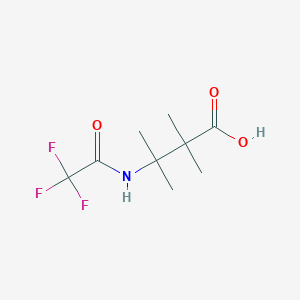

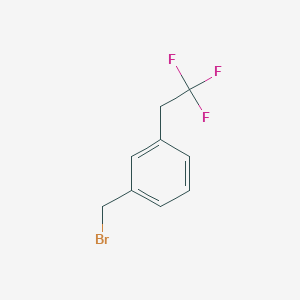
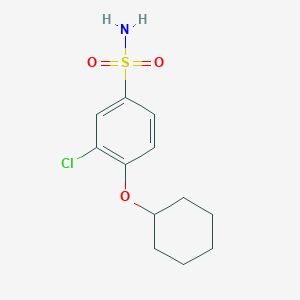
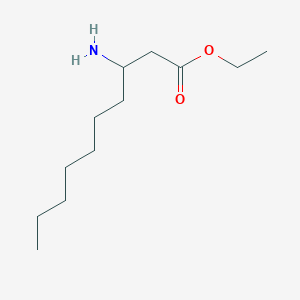
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
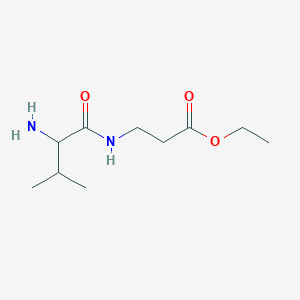
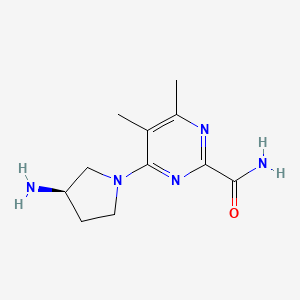
![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)
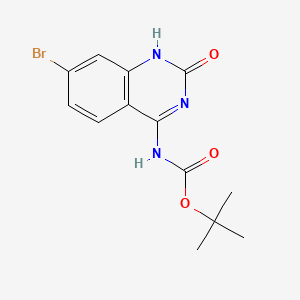

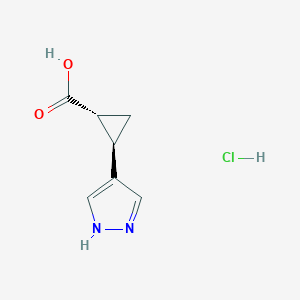
![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
